molecular formula C17H14BrNO3 B2982717 3-(4-bromophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 478079-08-2

3-(4-bromophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B2982717
CAS No.: 478079-08-2
M. Wt: 360.207
InChI Key: CAIVKOWCOVRJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C17H14BrNO3 and its molecular weight is 360.207. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Structural Analysis

Compounds similar to the one are often synthesized and analyzed to understand their structural and chemical properties. For instance, Kumarasinghe et al. (2009) explored the synthesis of related pyrazole derivatives, highlighting the importance of single-crystal X-ray analysis for unambiguous structure determination and emphasizing the role of hydrogen bonding and halogen interactions in their structural framework (Kumarasinghe, Hruby, & Nichol, 2009). This suggests that the compound of interest could also undergo detailed structural analysis to uncover its potential interactions and stability characteristics.

Material Science Applications

In material science, the modification of phenolic compounds to enhance the reactivity of molecules towards the formation of advanced materials is a significant area of research. Trejo-Machin et al. (2017) investigated phloretic acid, a phenolic compound, for its potential in benzoxazine synthesis, demonstrating the utility of renewable phenolic compounds in developing materials with suitable thermal and thermo-mechanical properties for diverse applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017). This opens up possibilities for "3-(4-bromophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid" in material science, particularly in the synthesis of polymers or coatings with specific desired properties.

Pharmaceutical Research

The exploration of heterocyclic compounds and their derivatives is a critical area in pharmaceutical research, aiming to discover new drugs and therapeutic agents. The synthesis of novel heterocyclic compounds from related bromophenyl precursors has been investigated for their potential antibacterial activities, as described by El-Hashash et al. (2015), who utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid for the preparation of a series of compounds with expected biological activities (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015). This highlights the potential of the compound for the development of new therapeutic agents, especially in the context of addressing bacterial resistance.

Properties

IUPAC Name

3-(4-bromophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c18-13-7-5-11(6-8-13)15(9-16(20)21)19-10-12-3-1-2-4-14(12)17(19)22/h1-8,15H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIVKOWCOVRJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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